molecular formula C18H29ClN2O4 B11572033 N-(tert-butyl)-2-(2-chloro-4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-6-methoxyphenoxy)acetamide

N-(tert-butyl)-2-(2-chloro-4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-6-methoxyphenoxy)acetamide

Cat. No.: B11572033
M. Wt: 372.9 g/mol
InChI Key: TTYDULNTPOFURF-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(2-chloro-4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}-6-methoxyphenoxy)acetamide is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a tert-butyl group, a chloro-substituted phenoxy group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(2-chloro-4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}-6-methoxyphenoxy)acetamide typically involves multiple steps, including the formation of the phenoxyacetamide core and subsequent functional group modifications. Common synthetic routes may include:

    Formation of the Phenoxyacetamide Core: This step involves the reaction of 2-chloro-4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}-6-methoxyphenol with tert-butylamine and acetic anhydride under controlled conditions.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(2-chloro-4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}-6-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

N-tert-butyl-2-(2-chloro-4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}-6-methoxyphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(2-chloro-4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}-6-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Signal Transduction Pathways: Affecting cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-chloro-benzamide
  • N-tert-butyl-2,4-dichloro-benzamide
  • N-tert-butyl-3,5-dichloro-benzamide

Uniqueness

N-tert-butyl-2-(2-chloro-4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}-6-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H29ClN2O4

Molecular Weight

372.9 g/mol

IUPAC Name

N-tert-butyl-2-[2-chloro-4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-6-methoxyphenoxy]acetamide

InChI

InChI=1S/C18H29ClN2O4/c1-17(2,3)21-15(23)10-25-16-13(19)7-12(8-14(16)24-6)9-20-18(4,5)11-22/h7-8,20,22H,9-11H2,1-6H3,(H,21,23)

InChI Key

TTYDULNTPOFURF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1Cl)CNC(C)(C)CO)OC

Origin of Product

United States

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